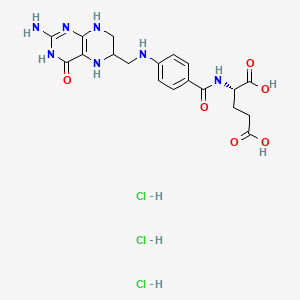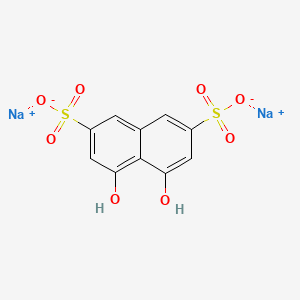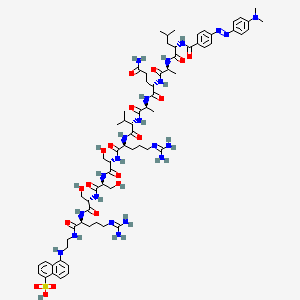
Fmoc-D-Glu-OAll
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Glu-OAll, also known as N-α-Fmoc-D-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino terminus and an allyl ester protecting group on the carboxyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-OAll typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-glutamic acid with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Glu-OAll undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be cleaved using palladium catalysts in the presence of nucleophiles like morpholine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts and morpholine for allyl ester cleavage.
Coupling: DCC or HATU as coupling agents; DMAP as a catalyst.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of the compound can also be used for further modifications.
Aplicaciones Científicas De Investigación
Fmoc-D-Glu-OAll is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of Fmoc-D-Glu-OAll involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during the coupling reactions, preventing unwanted side reactions. The allyl ester group protects the carboxyl side chain, allowing selective deprotection and further functionalization. The compound interacts with various coupling agents and catalysts to form peptide bonds, contributing to the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Glu-OAll: The L-isomer of Fmoc-D-Glu-OAll, used similarly in peptide synthesis.
Fmoc-Glu(OtBu)-OH: A tert-butyl ester-protected derivative of glutamic acid.
Fmoc-Asp(OAll)-OH: An aspartic acid derivative with an allyl ester protecting group.
Uniqueness
This compound is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This can influence the folding and biological activity of the synthesized peptides, making it valuable for specific applications in peptide research and drug development .
Propiedades
Fórmula molecular |
C23H22NO6- |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1 |
Clave InChI |
ORKKMGRINLTBPC-HXUWFJFHSA-M |
SMILES isomérico |
C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


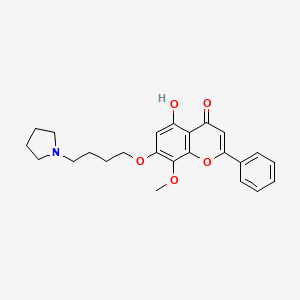
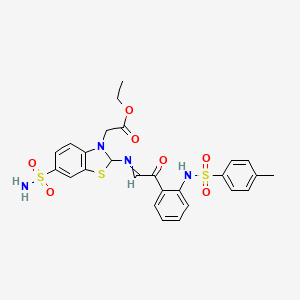
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
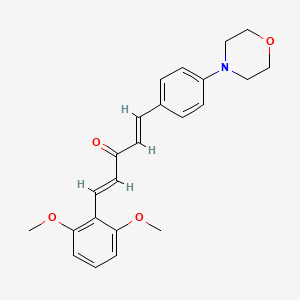
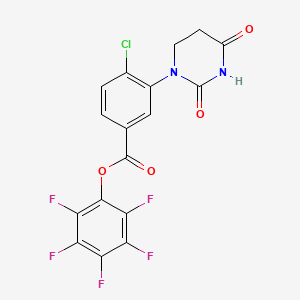
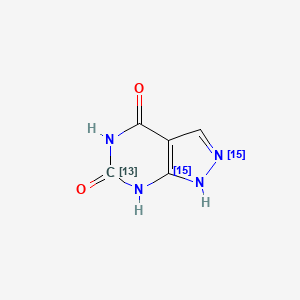
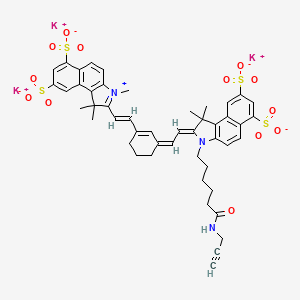

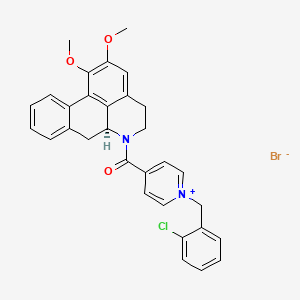
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
